6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-9-7(11(14)15)4-8(6-2-3-6)12-10(9)16-13-5/h4,6H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOEAXJMWXUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Pyridine Ring Construction: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Final Assembly: The final step involves the coupling of the isoxazole and pyridine rings, which can be achieved through a variety of coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (Cl(_2), Br(_2)), nucleophiles (NH(_3), OH(^-)), and electrophiles (NO(_2)^+, SO(_3)^+).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents employed.
Scientific Research Applications
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used to study enzyme interactions and to develop enzyme inhibitors.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing various cellular pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- CAS Number : 923258-65-5
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
Structural Features :
This compound belongs to the isoxazolopyridine class, characterized by a fused isoxazole-pyridine core. Key substituents include:
- 3-position : Methyl group, contributing to hydrophobicity and electronic effects.
- 4-position : Carboxylic acid, enabling hydrogen bonding and salt formation .
Applications: Listed in catalogs by Santa Cruz Biotechnology (sc-351401) and Chemenu (CM275812), it is used in medicinal chemistry research, likely as a building block for kinase inhibitors or antimicrobial agents .
The following table summarizes structural analogs and their key properties:
Key Findings from Structural Comparisons:
Substituent Effects on Molecular Weight :
- Chlorine addition (5-position) increases molecular weight by ~34.45 g/mol compared to the parent compound .
- Aromatic or bulky alkyl groups (e.g., isopropyl, isobutyl) elevate molecular weight significantly (up to 312.32 g/mol) .
Steric and Electronic Modifications: Cyclopropyl vs. Aromatic Groups: Cyclopropyl at 6-position (baseline compound) provides rigidity, while 4-methoxyphenyl () enhances aromatic interactions but reduces solubility .
Acid-Base Properties :
- The 6-isopropyl-3-(3-methoxyphenyl) analog has a predicted pKa of 1.96, suggesting stronger acidity than the parent compound, likely due to electron-donating methoxy groups .
Commercial Availability: The baseline compound is widely available (Santa Cruz Biotechnology, Chemenu), while derivatives like 3-cyclopropyl-6-ethyl () and 5-chloro () are niche products .
Biological Activity
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 923258-65-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its effects on kinase inhibition, which plays a crucial role in cancer therapy and inflammatory diseases.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory effects on specific kinases that are pivotal in cancer progression and inflammation.
- Anti-inflammatory Properties : It has shown potential in reducing inflammatory responses, which is beneficial in conditions such as rheumatoid arthritis and other inflammatory diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | VEGFR-2 | 1.46 | |
| Anti-inflammatory Activity | p38 MAP Kinase | 0.55 | |
| Tumor Growth Inhibition | SW620 Colorectal Carcinoma | Not specified |
Study on Anti-Cancer Activity
A study investigated the effects of this compound on colorectal cancer models. The compound demonstrated a significant reduction in tumor growth rates in xenograft models when administered orally. This suggests its potential as an effective treatment option for colorectal cancer.
Study on Inflammatory Diseases
Another research focused on the compound's anti-inflammatory properties. It was found to inhibit the activation of p38 MAP kinase, leading to decreased production of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for further development in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key structural features of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and how do they influence reactivity?
- The compound features:
- An isoxazolo[5,4-b]pyridine core providing π-conjugation and hydrogen-bonding sites.
- A cyclopropyl group introducing steric constraints and electronic effects.
- A methyl substituent at position 3, enhancing lipophilicity.
- A carboxylic acid group at position 4, enabling salt formation or derivatization.
- These features dictate reactivity in electrophilic substitutions (e.g., nitration at electron-rich pyridine positions) and influence solubility in polar solvents .
Q. What synthetic routes are commonly used to prepare this compound?
- Step 1 : Condensation of cyclopropane-carbaldehyde derivatives with aminopyridine precursors under Pd-catalyzed conditions (e.g., Pd(OAc)₂ in DMF at 80°C).
- Step 2 : Cyclization via acid-mediated (e.g., H₂SO₄) or thermal activation to form the isoxazole ring.
- Step 3 : Carboxylic acid introduction via oxidation of a methyl ester intermediate (KMnO₄ in acidic conditions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst Screening : Pd catalysts (e.g., PdCl₂) outperform Cu in cyclopropane-aldehyde coupling (yield increase from 50% to 72%) .
- Solvent Effects : DMF enhances cyclization efficiency vs. toluene (85% vs. 60% yield) due to polar aprotic stabilization .
- Temperature Control : Lowering cyclization temperature to 60°C reduces side-product formation (e.g., decarboxylation byproducts) .
Q. What analytical methods are critical for resolving structural ambiguities or impurities?
- LC-MS/MS : Identifies trace impurities (e.g., des-methyl analogs) with a mass error < 2 ppm .
- ¹H-¹³C HMBC NMR : Confirms cyclopropyl ring connectivity via long-range couplings (e.g., H-cyclopropyl to C-5 pyridine) .
- X-ray Crystallography : Validates absolute configuration and hydrogen-bonding networks in single crystals .
Q. How do structural modifications at the cyclopropyl or methyl positions affect biological activity?
- Cyclopropyl Replacement : Substitution with larger groups (e.g., phenyl) reduces kinase inhibition (IC₅₀ increases from 0.8 µM to >10 µM) due to steric hindrance .
- Methyl Group Derivatization : Fluorination at C-3 enhances metabolic stability (t½ from 2 h to 6.5 h in hepatic microsomes) .
Q. How should researchers address contradictions in reported bioactivity data?
- Assay Standardization : Use ATP concentration-matched kinase assays to minimize variability (e.g., 10 µM ATP in ADP-Glo™ assays) .
- Solubility Controls : Pre-dissolve the compound in DMSO (≤0.1% final) to avoid aggregation artifacts in cell-based studies .
Methodological Guidance Tables
Table 1 : Synthetic Optimization Parameters
| Parameter | Condition 1 (Baseline) | Condition 2 (Optimized) | Impact on Yield/Purity |
|---|---|---|---|
| Catalyst | CuI | Pd(OAc)₂ | +22% yield |
| Solvent | Toluene | DMF | +25% purity |
| Cyclization Temp | 100°C | 60°C | -15% side products |
Table 2 : Substituent Effects on Bioactivity
| Modification Site | Group | Biological Activity (IC₅₀) | Rationale |
|---|---|---|---|
| C-3 (Methyl) | -CF₃ | 0.5 µM (Kinase A) | Enhanced hydrophobic interactions |
| C-6 (Cyclopropyl) | Phenyl | >10 µM (Kinase A) | Steric clash in ATP-binding pocket |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
